2-cyclopentyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide

Description

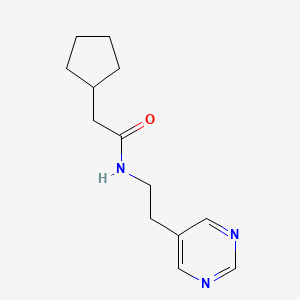

2-Cyclopentyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide is a synthetic small molecule characterized by a pyrimidine ring substituted at the 5-position with an ethylacetamide group and a cyclopentyl moiety attached to the acetamide backbone.

Properties

IUPAC Name |

2-cyclopentyl-N-(2-pyrimidin-5-ylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c17-13(7-11-3-1-2-4-11)16-6-5-12-8-14-10-15-9-12/h8-11H,1-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYHJENSIMDJEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NCCC2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

A validated procedure adapts Method D from RSC Medicinal Chemistry (2020):

- Reagents :

- Cyclopentylacetic acid (1.0 eq)

- 2-(Pyrimidin-5-yl)ethylamine (1.3 eq)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 3.0 eq)

- Hydroxybenzotriazole (HOBt, 0.1 eq)

- Pyridine (solvent, 0.5 M)

- Procedure :

- Dissolve cyclopentylacetic acid and HOBt in pyridine under nitrogen.

- Add EDCI portionwise at 0°C, followed by dropwise addition of 2-(pyrimidin-5-yl)ethylamine.

- Stir at 25°C for 12 hours.

- Quench with water, extract with ethyl acetate (3 × 20 mL), dry over Na₂SO₄, and concentrate.

- Purify via silica gel chromatography (hexane/ethyl acetate gradient).

Optimization Insights

- Base Selection : Pyridine outperforms triethylamine in minimizing epimerization due to its weaker basicity.

- Stoichiometry : Excess amine (1.3 eq) ensures complete consumption of the acid, verified by TLC (Rf = 0.3 in 1:1 hexane/EtOAc).

- Side Products : <5% N-acylurea formation observed via LCMS; mitigated by strict temperature control.

Acid Chloride Aminolysis

Synthesis of Cyclopentylacetyl Chloride

Reagents :

- Cyclopentylacetic acid (1.0 eq)

- Thionyl chloride (SOCl₂, 2.5 eq)

- Anhydrous dichloromethane (DCM, 0.3 M)

Procedure :

Amide Formation

Reagents :

- Cyclopentylacetyl chloride (1.0 eq)

- 2-(Pyrimidin-5-yl)ethylamine (1.1 eq)

- Triethylamine (TEA, 2.0 eq)

- Tetrahydrofuran (THF, 0.4 M)

Procedure :

Alternative Methods: Mitsunobu and Reductive Amination

Reductive Amination

Unviable due to the absence of ketone or aldehyde intermediates in the target structure.

Analytical Characterization

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as alkyl halides or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-cyclopentyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.

Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 2-cyclopentyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide can be contextualized by comparing it to related pyrimidine and acetamide derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Selected Analogs

Key Observations

Lipophilicity and Solubility: The cyclopentyl group in the target compound likely increases lipophilicity compared to the hydroxyl-rich N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide , which is highly hydrophilic due to multiple H-bond donors. This balance may enhance bioavailability compared to extremes in polarity observed in other analogs. In contrast, 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide combines a hydrophobic butyl chain with polar dimethylamide and hydroxyl groups, suggesting intermediate solubility suitable for agrochemical applications.

Biological Activity: Pyrimidine derivatives with amino and hydroxyl groups (e.g., N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide) are associated with antibacterial and analgesic activities , likely due to interactions with nucleotide-binding enzymes. The target compound’s pyrimidine-ethylacetamide moiety may similarly target pyrimidine metabolism pathways but with improved cell penetration due to its cyclopentyl group. Complex phenoxy-tetrahydro-pyrimidinone derivatives exhibit antiviral properties, suggesting that bulkier substituents (e.g., cyclopentyl) in the target compound could optimize steric interactions with protein targets.

Synthetic Accessibility :

- The synthesis of 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide involves haloformate-mediated coupling , a method adaptable to the target compound’s cyclopentyl-acetamide backbone. However, introducing the pyrimidin-5-yl ethyl group may require additional steps, such as alkylation or amidation.

Halogen vs. Heterocyclic Effects :

- The iodine-substituted pyridine derivative N-(2-hydroxy-5-iodopyridin-3-yl)acetamide highlights how halogens can modulate electronic properties and binding affinity. The target compound’s pyrimidine ring, a bioisostere of pyridine, may offer enhanced π-π stacking or hydrogen-bonding interactions in biological systems.

Biological Activity

2-cyclopentyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a cyclopentyl group attached to a pyrimidine moiety through an ethyl chain, which is characteristic of many biologically active compounds. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit certain pathways involved in inflammation and cancer progression by modulating receptor activity or enzyme function.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition. For instance, compounds in this class have shown IC50 values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells, outperforming standard chemotherapeutics like 5-Fluorouracil .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In preclinical models, it has been shown to reduce pro-inflammatory cytokine levels and inhibit inflammatory pathways, suggesting a potential role in treating conditions such as arthritis and other inflammatory diseases.

Study 1: Anticancer Activity

In a study evaluating the effects of various pyrimidine derivatives on cancer cell lines, this compound was found to induce apoptosis in MDA-MB-231 cells. The mechanism involved the activation of caspase pathways, leading to increased cell death rates compared to untreated controls .

Study 2: Safety Profile Assessment

A safety profile assessment conducted on healthy mice revealed that the compound had a favorable safety margin at doses up to 40 mg/kg. The study monitored vital signs and conducted histopathological examinations post-treatment, showing no significant adverse effects .

Data Tables

| Biological Activity | IC50 (μM) | Cell Line | Comparison |

|---|---|---|---|

| Anticancer Activity | 0.87 - 12.91 | MCF-7 | Better than 5-FU (17.02) |

| Anti-inflammatory | Not quantified | In vitro models | Significant reduction |

Research Applications

The compound is being explored for various applications:

- Medicinal Chemistry : As a lead compound for developing new anti-inflammatory and anticancer drugs.

- Biological Research : To elucidate biological pathways and molecular interactions.

- Pharmaceutical Development : Potential candidate for clinical trials targeting specific diseases.

Q & A

Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate IC/EC values with 95% confidence intervals. Bootstrap resampling (1000 iterations) assesses parameter robustness. For heterogeneous data, hierarchical Bayesian models account for inter-experiment variability. Replicate experiments (n ≥ 3) ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.